4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid
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Overview
Description
4-(4,5-Dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid is a complex organic compound featuring an imidazole ring substituted with dithiophene and benzoic acid groups. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole derivatives have been extensively studied due to their applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nickel and involve steps like proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
4-(4,5-Dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4,5-Dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The dithiophene groups can participate in electron transfer processes, making the compound useful in electronic applications . The benzoic acid group can enhance the compound’s solubility and binding affinity to biological targets.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid and 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol . Compared to these compounds, 4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid is unique due to the presence of dithiophene groups, which can impart distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic or optical characteristics.
Properties
IUPAC Name |
4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S2/c21-18(22)12-7-5-11(6-8-12)17-19-15(13-3-1-9-23-13)16(20-17)14-4-2-10-24-14/h1-10H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZDEPHYTUELIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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